

A Comparative Guide to Analytical Techniques for Characterizing Morpholine-Containing Peptidomimetics

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Compound of Interest

Compound Name: *4-Fmoc-3-morpholinecarboxylic acid*

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The incorporation of the morpholine moiety into peptidomimetic scaffolds is a rapidly advancing strategy in drug discovery, owing to its favorable influence on physicochemical properties such as solubility, metabolic stability, and cell permeability. The rigorous characterization of these novel chemical entities is paramount to understanding their structure-activity relationships (SAR), ensuring purity, and meeting regulatory standards. This guide provides a comparative overview of key analytical techniques for the comprehensive characterization of morpholine-containing peptidomimetics, supported by experimental data and detailed methodologies.

Quantitative Comparison of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific analytical challenge, whether it be quantification, impurity profiling, structural elucidation, or conformational analysis. The following tables provide a quantitative and qualitative comparison of the most pertinent techniques.

Table 1: Quantitative Performance of Chromatographic Methods for Morpholine-Containing Compounds

Technique	Sample Matrix	Limit of Quantification (LOQ)	Limit of Detection (LOD)	Recovery (%)	Linearity (R ²)	Reference
HILIC-LC-MS/MS	Fruits (Apples, Citrus)	0.01 µg/g	0.001-0.004 µg/g	84-120	>0.99	[1]
UHPLC-HRMS	Fruits (Citrus, Apples)	5 µg/kg	2 µg/kg	78.4-102.7	>0.999	[2]
GC-MS (with derivatization)	Apple Juice, Ibuprofen	24.4 µg/L	7.3 µg/L	94.3-109.0	>0.999	[3]
HPLC-UV (with derivatization)	Cobicistat (API)	0.3001 µg/mL	0.1000 µg/mL	97.9-100.4	0.9995	[4]

Note: Data is based on the analysis of morpholine or morpholine-containing active pharmaceutical ingredients (APIs). Performance for specific peptidomimetics may vary but this provides a strong comparative baseline.

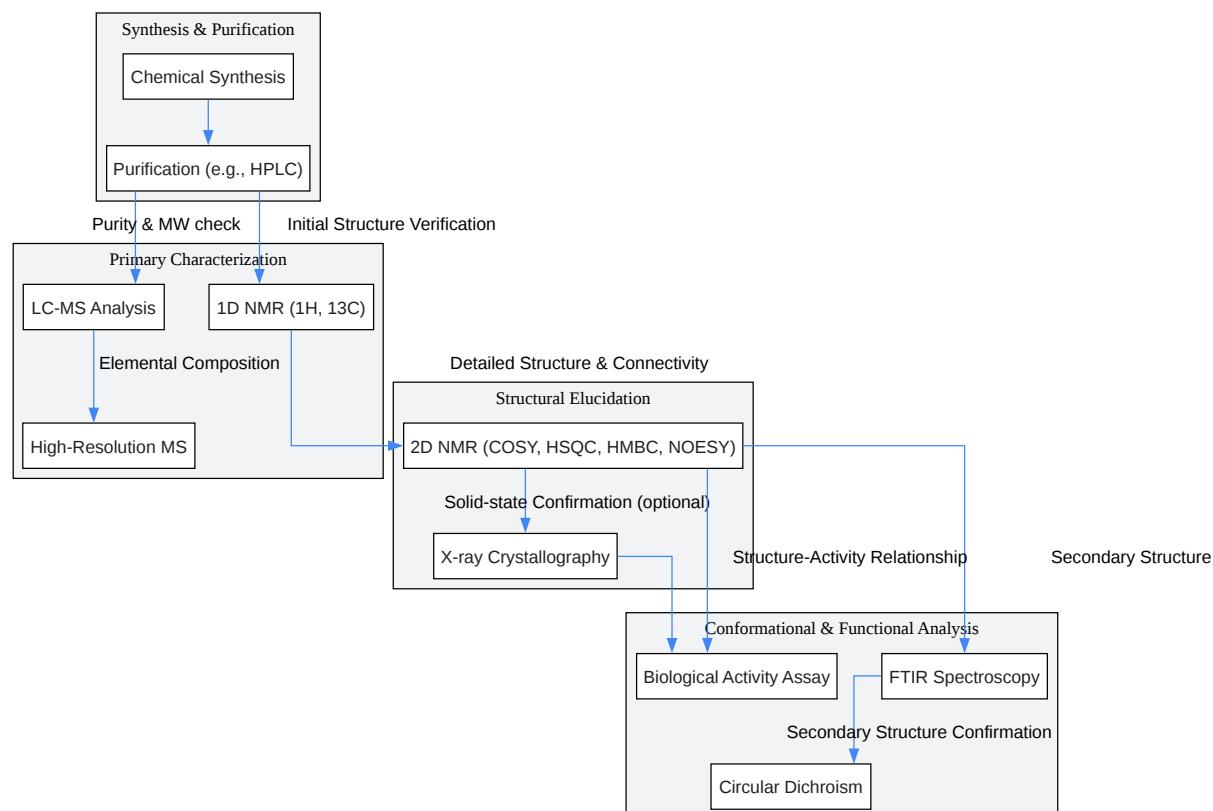
Table 2: Qualitative Comparison of Spectroscopic and Crystallographic Techniques

Technique	Information Provided	Sample State	Throughput	Key Advantages	Key Limitations
NMR Spectroscopy	3D structure in solution, conformation, dynamics, purity	Solution	Low to Medium	Provides detailed structural and dynamic information in a physiological relevant state. ^[5]	Lower sensitivity, complex spectra for large molecules, requires higher sample concentration.
Mass Spectrometry (MS)	Molecular weight, fragmentation pattern, sequence (for peptides), purity	Solid, Liquid, Gas	High	High sensitivity, high throughput, suitable for complex mixtures (when coupled with LC/GC).	Provides limited information on 3D structure and conformation.
FTIR Spectroscopy	Secondary structure (α -helix, β -sheet), functional groups	Solid, Liquid, Gas	High	Non-destructive, provides information on conformational changes.	Low resolution, provides global rather than residue-specific structural information.
X-ray Crystallography	High-resolution 3D structure in solid state	Crystal	Low	Provides unambiguous atomic-level	Requires single crystals, crystal

structural packing can
information. influence
conformation,
not suitable
for dynamic
studies.[\[5\]](#)

Experimental Workflows and Logical Relationships

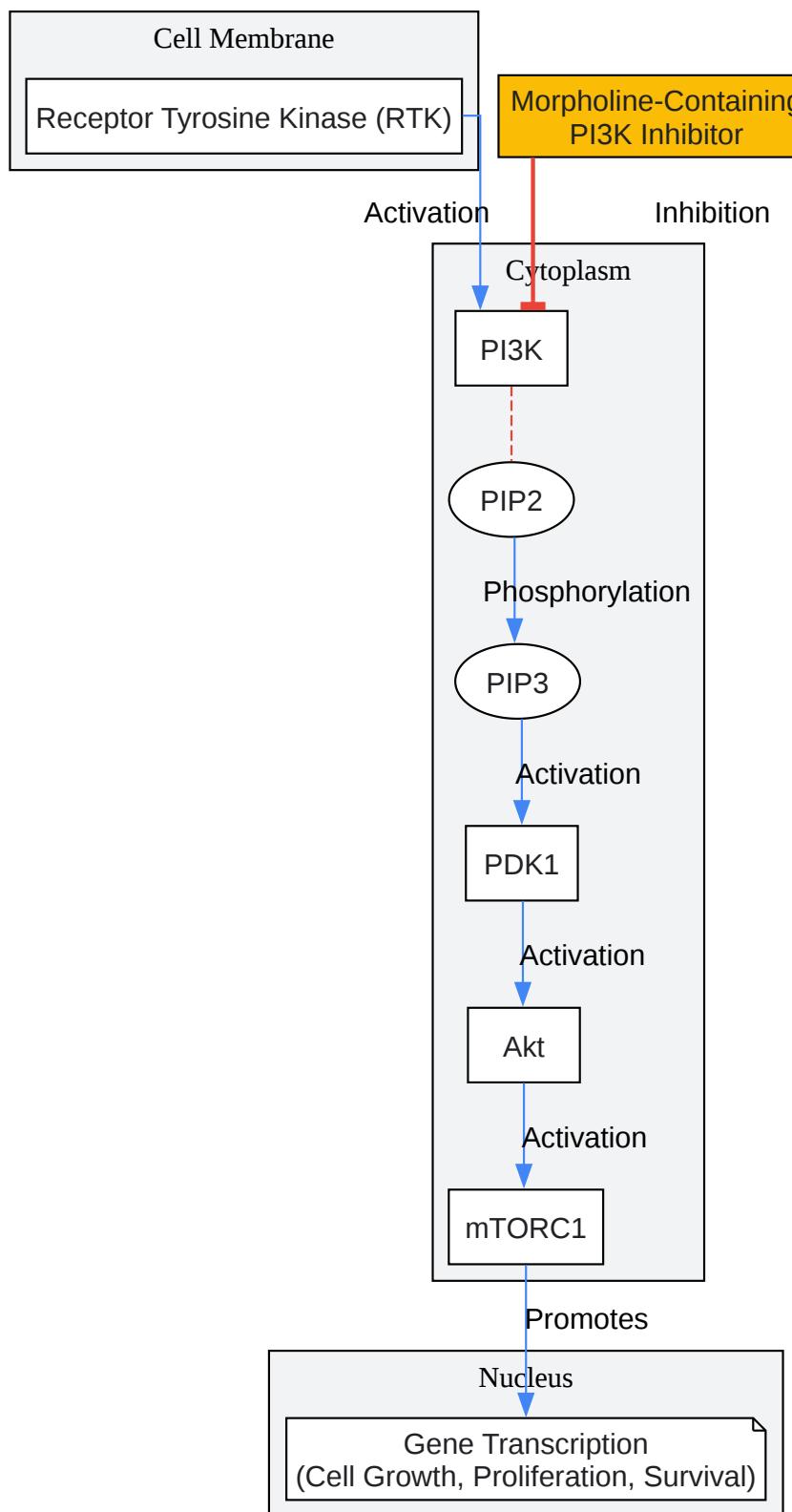
The characterization of a novel morpholine-containing peptidomimetic is a multi-step process that integrates several analytical techniques to build a comprehensive understanding of the molecule.

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Caption: Integrated workflow for the characterization of a novel morpholine-containing peptidomimetic.

Signaling Pathway Modulation

Morpholine-containing compounds are known to modulate various signaling pathways, often by inhibiting key enzymes. For instance, several morpholine-containing drugs target the PI3K/Akt/mTOR pathway, which is crucial in cell growth and proliferation and is often dysregulated in cancer.



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Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a morpholine-containing drug.

Detailed Experimental Protocols

HPLC-MS Method for Purity and Molecular Weight Determination

This protocol is a general guideline for the analysis of a novel morpholine-containing peptidomimetic.

- Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
- Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 μ m) is a common starting point. For more polar compounds, a HILIC column may be necessary.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Acetic acid in acetonitrile.
- Gradient: A typical gradient would be 5-95% B over 10-15 minutes.
- Flow Rate: 0.3-0.5 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 1-5 μ L.
- MS Detection: Electrospray ionization (ESI) in positive ion mode is usually effective for morpholine-containing compounds.
 - Scan Range: m/z 100-2000.
 - Capillary Voltage: 3-4 kV.
 - Source Temperature: 120-150 °C.
- Sample Preparation: Dissolve the sample in a suitable solvent (e.g., water/acetonitrile mixture) to a concentration of approximately 1 mg/mL. Filter through a 0.22 μ m syringe filter before injection.

NMR Spectroscopy for Structural Elucidation

This protocol outlines the key experiments for determining the 3D structure of a morpholine-containing peptidomimetic in solution.

- Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.
- Sample Preparation: Dissolve 1-5 mg of the purified compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d6, CD3CN, or D2O).
- 1D NMR Experiments:
 - ^1H NMR: To identify proton signals and their chemical environment.
 - ^{13}C NMR: To identify carbon signals.
- 2D NMR Experiments:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin couplings within the same spin system.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), crucial for connecting different parts of the molecule.
 - NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity, which is essential for determining the 3D conformation.
- Data Analysis: The combination of these spectra allows for the complete assignment of all proton and carbon signals and the determination of the molecule's connectivity and 3D structure in solution.

FTIR Spectroscopy for Secondary Structure Analysis

This protocol provides a general method for assessing the secondary structure of a morpholine-containing peptidomimetic.

- Instrumentation: FTIR spectrometer with a suitable detector (e.g., DTGS or MCT).
- Sample Preparation:
 - Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
 - Solution: Use a liquid transmission cell with appropriate window material (e.g., CaF₂). The solvent must have low absorption in the amide I region (1600-1700 cm⁻¹). D₂O is a common choice.
- Data Acquisition:
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Scans: Accumulate a sufficient number of scans (e.g., 64-128) to obtain a good signal-to-noise ratio.
- Data Analysis: The amide I band (primarily C=O stretching) is particularly informative for secondary structure. The position of the band maximum can indicate the presence of α -helices (~1650-1658 cm⁻¹), β -sheets (~1620-1640 cm⁻¹), or random coil structures (~1640-1650 cm⁻¹).

This guide provides a foundational framework for the analytical characterization of morpholine-containing peptidomimetics. The specific choice and optimization of methods will depend on the unique properties of the molecule under investigation. A combination of these techniques is essential for a thorough and reliable characterization, ultimately accelerating the drug development process.

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